7-(2-Ethylhexyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
68929-12-4 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H23NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-11,13,19H,3-5,7,12H2,1-2H3 |
InChI Key |
FOMHJBDTLRDQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 2 Ethylhexyl Quinolin 8 Ol and Analogues
Synthetic Approaches to the Quinoline (B57606) Core
The foundational 8-hydroxyquinoline (B1678124) structure can be assembled through both classical, century-old reactions and modern catalytic strategies that offer improved efficiency and substrate scope.
Several historical methods remain relevant for the synthesis of the quinoline ring system. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives.
Skraup Synthesis : This is one of the most fundamental methods for quinoline synthesis. iipseries.org In its archetypal form, it involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline. pharmaguideline.comuop.edu.pk Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. uop.edu.pk To produce 8-hydroxyquinoline specifically, the starting material would be 2-aminophenol. The reaction is known to be highly exothermic and often requires a moderator such as ferrous sulfate. uop.edu.pk
Sulfonation-Alkali Fusion : This method involves introducing a sulfonic acid group onto the quinoline skeleton, which is then substituted by a hydroxyl group. scispace.comrroij.com The process starts with quinoline, which is sulfonated using fuming sulfuric acid. This reaction typically yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The desired quinoline-8-sulfonic acid is then isolated and fused with an alkali, such as sodium hydroxide, at high temperatures. This fusion step displaces the sulfonate group and introduces the hydroxyl group at the 8-position, yielding 8-hydroxyquinoline. google.com
Chloroquinoline Hydrolysis : This approach begins with a pre-formed quinoline ring containing a chlorine atom at the desired position. For the synthesis of 8-hydroxyquinoline, 8-chloroquinoline (B1195068) serves as the starting material. The chlorine atom, a good leaving group, is displaced by a hydroxyl group through nucleophilic aromatic substitution. This hydrolysis is typically achieved by heating 8-chloroquinoline with a strong base, such as sodium or potassium hydroxide, in an aqueous solution. google.comnih.gov
Aminoquinoline Hydrolysis : Similar to chloroquinoline hydrolysis, this method involves the conversion of an amino group to a hydroxyl group on the quinoline ring. Starting with 8-aminoquinoline, the amino group is first converted into a diazonium salt by treatment with a nitrous acid source (e.g., NaNO₂ and HCl) at low temperatures. scispace.comrroij.com The resulting diazonium salt is unstable and, upon gentle heating in an aqueous solution, decomposes to release nitrogen gas and form the desired 8-hydroxyquinoline. google.com
Table 1: Comparison of Classical Synthesis Methods for the 8-Hydroxyquinoline Core
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Skraup Synthesis | 2-Aminophenol, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | High Temperature, Exothermic | Uses simple, readily available starting materials. | Often violent reaction, harsh conditions, low yields for some substrates. |
| Sulfonation-Alkali Fusion | Quinoline, Fuming H₂SO₄, NaOH/KOH | High Temperature (Sulfonation & Fusion) | Utilizes quinoline as a direct precursor. | Harsh conditions (fuming acid, alkali fusion), potential for isomeric mixtures. |
| Chloroquinoline Hydrolysis | 8-Chloroquinoline, NaOH/KOH | High Temperature, Aqueous Base | Good for specific isomer synthesis if the chloro-precursor is available. | Requires prior synthesis of the substituted chloroquinoline. |
| Aminoquinoline Hydrolysis | 8-Aminoquinoline, NaNO₂, H₂O/H⁺ | Low temperature (diazotization), then heating | A standard method for converting amines to phenols. | Diazonium salts can be unstable; requires precursor synthesis. |
Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for quinoline synthesis, often relying on transition metal catalysts. These methods enhance reaction rates, improve yields, and allow for greater functional group tolerance. acs.org
Catalyst-based approaches often involve the oxidative annulation or cyclization of anilines with various coupling partners. mdpi.com For instance, cobalt-catalyzed reactions can achieve the cyclization of anilines and acetophenones to form quinoline skeletons with high yields. mdpi.com Other transition metals like copper, palladium, iron, and nickel have also been employed to catalyze the synthesis of quinolines from readily available starting materials such as 2-aminobenzyl alcohols and ketones or secondary alcohols. organic-chemistry.org Single-atom iron catalysts have shown high efficiency in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org These modern strategies often proceed under milder conditions than their classical counterparts and provide access to a wider array of substituted quinoline derivatives. acs.orgrsc.org
Strategies for Introduction of the 2-Ethylhexyl Moiety at the 7-Position
Once the 8-hydroxyquinoline core is obtained, the next critical step is the regioselective introduction of the 2-ethylhexyl group at the C-7 position. The hydroxyl group at C-8 is an activating, ortho- and para-directing group, which facilitates electrophilic substitution at positions 5 and 7. scispace.com
The Mannich reaction is a powerful tool for the C-alkylation of electron-rich aromatic compounds, including phenols. In the context of 8-hydroxyquinoline, the reaction introduces an aminomethyl group onto the ring. While the classical Mannich reaction involves formaldehyde (B43269) and a secondary amine, modified versions can be used for alkylation.
A related and highly relevant transformation is the Betti reaction, a variant of the Mannich reaction. This reaction involves the condensation of an aldehyde, a primary or secondary amine, and a phenol. For the synthesis of 7-substituted 8-hydroxyquinoline derivatives, the reaction can be performed with 8-hydroxyquinoline, an amine, and an aldehyde. nih.gov To introduce the 2-ethylhexyl group, one could envision a strategy starting with the aminomethylation at C-7, followed by subsequent chemical modifications to yield the desired alkyl chain.
A more direct approach involves the reaction of 8-hydroxyquinoline with 2-ethylhexanal (B89479) in the presence of an amine. The resulting intermediate can then be subjected to hydrogenolysis to cleave the C-N bond, leaving the 2-ethylhexyl group at the C-7 position. The regioselectivity for the 7-position over the 5-position can be influenced by steric factors and reaction conditions.
Achieving selective functionalization at the C-7 position is paramount. Modern organic chemistry offers several strategies to control regioselectivity in the functionalization of quinoline rings.
Direct C-H Functionalization : Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective introduction of functional groups onto aromatic rings, thereby avoiding the need for pre-functionalized substrates. mdpi.comnih.gov By choosing an appropriate directing group and catalytic system (e.g., based on palladium, rhodium, or iridium), it is possible to selectively activate the C-H bond at the 7-position of 8-hydroxyquinoline and couple it with an appropriate alkylating agent derived from 2-ethylhexanol or a related precursor.
Ortho-Fries Rearrangement : An alternative strategy could involve the O-acylation of 8-hydroxyquinoline with 2-ethylhexanoyl chloride. The resulting ester could then undergo an ortho-Fries rearrangement, typically promoted by a Lewis acid, to migrate the acyl group to the C-7 position. Subsequent reduction of the ketone functionality would yield the desired 7-(2-ethylhexyl) group.
Electrophilic Alkylation : Direct Friedel-Crafts type alkylation of 8-hydroxyquinoline with a 2-ethylhexyl halide or alcohol under acidic conditions could also be explored. However, this method often suffers from a lack of regioselectivity, leading to a mixture of 5- and 7-substituted products, as well as potential O-alkylation and polyalkylation. Careful selection of the catalyst and reaction conditions is necessary to favor the desired C-7 isomer.
Purification and Isolation Techniques for 7-(2-Ethylhexyl)quinolin-8-ol
Following the synthesis, the crude product must be purified to isolate this compound in high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Column Chromatography : This is one of the most common and effective methods for purifying organic compounds. nih.govresearchgate.net The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column. Given the phenolic hydroxyl group and the long alkyl chain, this compound is expected to have moderate polarity. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would likely provide good separation from nonpolar byproducts (eluting first) and more polar impurities (eluting later or retained on the column). researchgate.net
Recrystallization : If the product is a solid at room temperature, recrystallization is an excellent technique for achieving high purity. nih.gov The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined experimentally; suitable solvents might include ethanol (B145695), ethyl acetate, or mixtures involving hexane.
Extraction : Acid-base extraction can be utilized to separate the phenolic product from non-acidic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., NaOH), the this compound will deprotonate to form a water-soluble phenoxide salt, which partitions into the aqueous layer. The layers can be separated, and the aqueous layer is then acidified to re-protonate the product, causing it to precipitate or be extracted back into an organic solvent.
Table 2: Purification Techniques for this compound
| Technique | Principle | Typical Reagents/Materials | Application Notes |
|---|---|---|---|
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Silica Gel, Alumina, Solvents (e.g., Hexane, Ethyl Acetate) | Effective for separating complex mixtures and isomers. The polarity of the eluent is critical for good separation. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Appropriate single or mixed solvent systems. | Best for solid products to achieve very high purity. Requires finding a suitable solvent. |
| Acid-Base Extraction | Separation based on the acidic nature of the phenolic -OH group. | Organic Solvent, Aqueous Base (e.g., NaOH), Aqueous Acid (e.g., HCl) | Useful for removing non-acidic impurities from the crude product. |
Coordination Chemistry and Metal Complexation
Fundamental Principles of Metal Chelation by Quinolin-8-ol Derivatives
Quinolin-8-ol and its derivatives are classic examples of bidentate chelating agents, which are molecules that can bind to a central metal ion through two donor atoms simultaneously. scirp.org
The chelating capability of quinolin-8-ol derivatives stems from the spatial arrangement of a nitrogen atom in the quinoline (B57606) ring and an oxygen atom from the hydroxyl group at the 8-position. scirp.org Upon deprotonation of the hydroxyl group, these two donor atoms coordinate with a metal ion to form a highly stable five-membered ring. This process, known as chelation, results in a complex that is significantly more stable than complexes formed with analogous monodentate ligands (ligands that bind through only one donor atom).
This enhanced stability is attributed to the chelate effect , which is predominantly an entropy-driven phenomenon. wikipedia.org When a bidentate ligand replaces two monodentate ligands from a metal's coordination sphere, the total number of free molecules in the system increases, leading to a favorable increase in entropy. The stability of these metal chelates is quantified by stability constants (also known as formation constants), with higher values indicating stronger metal-ligand interactions. f-cdn.comscispace.com The stability generally increases with the number of chelate rings formed. wikipedia.org For instance, ligands that form five- or six-membered rings with the metal center typically yield the most stable complexes. f-cdn.com
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. It describes the interaction between the d-orbitals of the transition metal ion and the orbitals of the surrounding ligands. nih.gov When ligands approach a metal ion, the degeneracy of the metal's d-orbitals is lifted; they split into different energy levels. scirp.org
For an octahedral complex, the d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (eg). In a tetrahedral complex, the splitting is inverted and smaller. The magnitude of this energy separation, known as the ligand field splitting parameter (Δ), is influenced by the nature of the metal ion, its oxidation state, and the field strength of the ligands. scirp.org The nitrogen and oxygen donor atoms of quinolin-8-ol derivatives create a specific ligand field that influences the d-orbital splitting. This, in turn, determines the complex's properties, such as its color, magnetic susceptibility, and preferred coordination geometry.
Stoichiometry and Geometries of 7-(2-Ethylhexyl)quinolin-8-ol Metal Complexes
The commercial extractant Kelex 100 contains a 7-alkyl substituted 8-hydroxyquinoline (B1678124), closely related to this compound, and studies on this reagent provide insights into the stoichiometry of complex formation. tandfonline.comgoogle.com
Like its parent compound, this compound forms complexes with a wide array of divalent and trivalent metal ions. The stoichiometry of these complexes (the metal-to-ligand ratio) is dependent on the charge and coordination preferences of the metal ion.
Divalent Metals (M²⁺): For divalent metal ions such as Mg²⁺ and Zn²⁺, 1:2 (metal:ligand) complexes are commonly formed, resulting in a neutral ML₂ species. scirp.org Studies on the related Kelex 100 have shown a 1:2 stoichiometry for Cu²⁺ and likely for Ni²⁺. tandfonline.com Depending on the metal ion and conditions, the coordination sphere may be completed by solvent molecules (e.g., water), potentially leading to octahedral geometries. scirp.org
Trivalent Metals (M³⁺): Trivalent metals like Al³⁺, Ga³⁺, and In³⁺ typically require three monovalent bidentate ligands to achieve charge neutrality. This results in the formation of 1:3 (metal:ligand) complexes with the formula ML₃. The most famous example from this class is tris(8-hydroxyquinolinato)aluminum (Alq₃), a widely used material in organic light-emitting diodes (OLEDs). scirp.orgscirp.org
The table below summarizes the expected stoichiometries for complexes with 8-hydroxyquinoline derivatives.
| Metal Ion | Typical Oxidation State | Common Metal:Ligand Stoichiometry | Resulting Complex Formula |
| Magnesium | +2 | 1:2 | MgL₂ |
| Zinc | +2 | 1:2 | ZnL₂ |
| Aluminum | +3 | 1:3 | AlL₃ |
| Gallium | +3 | 1:3 | GaL₃ |
| Indium | +3 | 1:3 | InL₃ |
Table based on general principles of coordination chemistry for 8-hydroxyquinoline derivatives. L represents the deprotonated this compound ligand.
The large, branched 2-ethylhexyl substituent at the 7-position of the quinoline ring exerts significant steric hindrance around the metal center. This steric bulk is a critical factor that influences the coordination geometry and stability of the resulting metal complexes, distinguishing it from the unsubstituted 8-hydroxyquinoline. nih.gov
This steric crowding can make it difficult for multiple large ligands to pack efficiently around a single metal ion. Consequently, it may prevent the formation of higher-coordination number complexes. For example, while Al³⁺ readily forms a stable octahedral Alq₃ complex with unsubstituted 8-hydroxyquinoline, the steric clash between the bulky 2-ethylhexyl groups could potentially disfavor the formation of a perfectly octahedral ML₃ complex with this compound, possibly leading to distorted geometries.
For divalent metals, this steric hindrance can favor lower coordination numbers. While a 1:2 complex of a small metal ion with unsubstituted 8-hydroxyquinoline might accommodate additional water ligands to achieve an octahedral geometry, the bulky 7-substituted analogue may favor four-coordinate geometries, such as tetrahedral or square planar, to minimize steric repulsion between the ligands. libretexts.org For instance, a comparison between complexes of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline showed the latter to be less stable due to steric hindrance. f-cdn.com
Thermodynamics and Kinetics of Complexation Reactions
While extensive thermodynamic data for this compound are not widely published, the principles can be inferred from related systems. The formation of metal chelates is an equilibrium process, and the position of the equilibrium is highly dependent on factors such as pH, temperature, and ionic strength of the solution. wikipedia.org
The kinetics of the complexation reaction describe the rate at which the metal complex is formed and dissociates. These rates are crucial in applications such as solvent extraction, where rapid complex formation is desired for efficient metal separation. Studies involving the alkylated extractant in Kelex 100 have utilized techniques like the stopped-flow method to investigate the kinetics of dissociation of its metal complexes. tandfonline.com The bulky 2-ethylhexyl group can also influence the kinetics; it may slow down the rate of complex formation (the "on-rate") and the rate of dissociation (the "off-rate") by sterically hindering the approach and departure of the ligand to and from the metal's coordination sphere.
Determination of Stability Constants
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium of the complex formation. For a divalent metal ion (M²⁺) reacting with the ligand (HL), the process typically occurs in two steps:
M²⁺ + L⁻ ⇌ ML⁺ (Stepwise stability constant, K₁)
ML⁺ + L⁻ ⇌ ML₂ (Stepwise stability constant, K₂)
| Metal Ion | log β₂ |
|---|---|
| Cu²⁺ | 26.1 |
| Ni²⁺ | 22.8 |
| Co²⁺ | 21.4 |
| Zn²⁺ | 21.3 |
| Fe²⁺ | 18.2 |
| Mn²⁺ | 15.5 |
Data is illustrative and sourced from various studies on 8-hydroxyquinoline.
Reaction Rate Studies in Metal-Ligand Binding
Kinetic studies on the extraction of copper(II) by Kelex 100 in chloroform (B151607) have shown that the rate-determining step is often the formation of the 1:1 metal-ligand complex at the interface. capes.gov.brresearchgate.net The rate of extraction is typically found to be first-order with respect to the metal ion concentration in the aqueous phase and inversely first-order with respect to the hydrogen ion concentration. researchgate.net The dependence on the ligand concentration can vary.
The general rate expression for the extraction of a metal like copper can be described as:
Rate = k' [Cu²⁺] [HL]ₒ / [H⁺]
Where [HL]ₒ refers to the ligand concentration in the organic phase. This expression supports a mechanism where the deprotonated ligand at the interface reacts with the aqueous metal ion.
Table 2: Representative Kinetic Parameters for Copper(II) Extraction by an Alkylated 8-Quinolinolin (Kelex 100)
| Parameter | Value/Order |
|---|---|
| Order w.r.t. [Cu²⁺] | 1 |
| Order w.r.t. [Ligand]ₒ | 1 to 2 |
| Order w.r.t. [H⁺] | -1 |
Note: The reaction order with respect to the ligand can vary depending on the specific mechanism and conditions. Sourced from studies on Kelex 100. researchgate.net
Solution-Phase Behavior of Metal Complexes
The behavior of the metal complexes in the solution phase, particularly across the aqueous-organic interface, is governed by equilibrium thermodynamics and the properties of the solvent system.
pH-Dependent Complexation Equilibria
The complexation of metal ions by this compound is a pH-driven equilibrium. The ligand (HL) is a weak acid that must first deprotonate to provide the anionic form (L⁻) that binds to the metal ion. This process releases protons (H⁺) into the aqueous phase, making the extraction efficiency highly dependent on the pH. The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
This equilibrium demonstrates that by controlling the pH of the aqueous phase, the direction of the reaction can be controlled. Increasing the pH (removing H⁺) drives the reaction to the right, favoring the formation and extraction of the metal complex into the organic phase. Conversely, decreasing the pH by adding a strong acid can reverse the process, stripping the metal from the organic phase back into the aqueous phase. 911metallurgist.com
A key parameter used to characterize the pH dependence is the pH₀.₅ (or pH₁/₂), which is the pH at which 50% of the metal ion has been extracted into the organic phase. Different metals exhibit different pH₀.₅ values, which allows for their selective separation. researchgate.net For instance, copper(II) typically forms very stable complexes and can be extracted at a much lower pH than many other metals. 911metallurgist.com
Table 3: Typical pH₀.₅ Values for Metal Extraction with a 7-Alkyl-8-Hydroxyquinoline Reagent (e.g., Kelex 100)
| Metal Ion | Typical pH₀.₅ Value |
|---|---|
| Fe³⁺ | ~0.5 - 1.0 |
| Cu²⁺ | ~1.0 - 2.0 |
| Zn²⁺ | ~2.5 - 3.5 |
| Co²⁺ | ~3.5 - 4.5 |
| Ni²⁺ | ~4.0 - 5.0 |
Values are approximate and depend on experimental conditions such as ligand and metal concentration.
Solvent Effects on Complex Formation
The choice of the organic solvent, or diluent, is critical in the liquid-liquid extraction of metals using this compound. The large 2-ethylhexyl group ensures high solubility of both the free ligand and its metal complexes in nonpolar organic solvents like kerosene (B1165875), toluene, and chloroform. 911metallurgist.com The diluent is not merely an inert carrier; it can influence both the kinetics and the thermodynamics of the extraction. iaea.org
The properties of the diluent, such as its polarity, aromaticity, and ability to form hydrogen bonds, can affect the solvation of the extractant and the metal complex, thereby altering the distribution coefficients. iaea.org For instance, aromatic solvents may offer different solvation characteristics compared to aliphatic ones like kerosene.
In many industrial applications, "modifiers" are added to the organic phase to improve the system's performance. These are typically long-chain alcohols, such as n-decanol or isodecanol (B128192). ukzn.ac.zaresearchgate.net Modifiers serve several purposes:
Preventing Third-Phase Formation: At high metal loadings, the metal-ligand complex can become insoluble in the primary diluent, forming a viscous, metal-rich third phase. Modifiers help to solvate the complex and maintain a single, homogeneous organic phase. academie-sciences.fr
Improving Kinetics: Modifiers can accelerate the rate of extraction. Studies on the extraction of various metals with Kelex 100 demonstrated that the addition of n-decanol significantly reduced the time required to reach equilibrium. researchgate.net This is often attributed to the modifier's ability to displace water molecules from the coordination sphere of the metal ion at the interface or by altering the interfacial properties.
Table 4: Effect of Modifier on Metal Extraction Time with a 7-Alkyl-8-Hydroxyquinoline Reagent
| System | Equilibrium Time (minutes) |
|---|---|
| Kelex 100 in Kerosene | 240 |
| Kelex 100 in Kerosene + 10% n-decanol | 30 |
Data based on the extraction of Zn, Cr, and Cd from phosphoric acid solutions. researchgate.net
Applications in Metal Separation and Recovery
Solvent Extraction Processes
Solvent extraction, or liquid-liquid extraction, is a principal method for purifying and concentrating metals. In this process, an aqueous solution containing the target metal ions is brought into contact with an immiscible organic solvent containing an extractant. The extractant, in this case, 7-(2-Ethylhexyl)quinolin-8-ol, selectively binds with the metal ions, transferring them from the aqueous phase to the organic phase.
The extraction of metal ions by this compound operates primarily through a cation-exchange chelation mechanism. nih.govtandfonline.com As a member of the 8-hydroxyquinoline (B1678124) family, it possesses two key functional groups that participate in the formation of a stable metal complex: the hydroxyl (-OH) group at position 8 and the heterocyclic nitrogen atom within the quinoline (B57606) ring. made-in-china.com
The process can be generalized by the following equilibrium reaction, where Mⁿ⁺ represents a metal ion with a charge of +n, and HRₒᵣg represents the this compound extractant in the organic phase:
Mⁿ⁺ₐq + n(HR)ₒᵣg ⇌ MRnₒᵣg + nH⁺ₐq
In this reaction, the metal ion from the aqueous phase (aq) reacts with 'n' molecules of the extractant. The hydrogen ion from the phenolic hydroxyl group is displaced and released into the aqueous phase, while the metal ion forms a stable chelate by coordinating with both the deprotonated oxygen and the nitrogen atom of the extractant molecule. rroij.com This newly formed, electrically neutral metal-extractant complex (MRn) is hydrophobic and thus preferentially dissolves in the organic phase. The release of hydrogen ions into the aqueous phase means that the extraction efficiency is highly dependent on the pH of the system.
Substituted 8-hydroxyquinolines are known for their ability to selectively extract various metal ions, a property that is heavily influenced by the pH of the aqueous solution. While specific quantitative data for this compound is not widely published across all mentioned metals, extensive research on its close structural isomer, 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline (the active component of KELEX® 100), provides significant insight into its performance.
Studies on this isomer show a strong selectivity for certain metals. For instance, in the extraction from acidic solutions like phosphoric acid, it demonstrates a capacity to separate zinc, chromium, and cadmium. researchgate.net The extraction efficiency is pH-dependent, with different metals being extracted optimally at different pH values, which allows for their selective separation by carefully controlling the acidity of the aqueous phase. researchgate.net Generally, the selectivity order for divalent metals with similar extractants has been reported as Cd > Zn > Cu > Co. researchgate.net
The following table presents data on the extraction of several metal ions from a 5.5 M phosphoric acid solution using the closely related extractant 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline, illustrating its selective nature.
Table 1: Metal Extraction Efficiency with 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline Data based on extraction from 5.5 M H₃PO₄ at an organic-to-aqueous phase ratio of 1/1 and room temperature, without modifiers.
| Metal Ion | Initial Concentration | Equilibrium Time (min) | % Extraction |
| Zinc (Zn²⁺) | Not Specified | 240 | 58% |
| Chromium (Cr³⁺) | Not Specified | 240 | 34% |
| Cadmium (Cd²⁺) | Not Specified | 240 | 15% |
This data is for the isomer 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline and is presented to illustrate the general performance of this class of extractants. researchgate.net
The choice of organic diluent and the addition of modifiers are critical for optimizing the performance of this compound in solvent extraction circuits.
Organic Diluents: Kerosene (B1165875), a type of aliphatic hydrocarbon, is a commonly used diluent due to its low cost, low volatility, and immiscibility with aqueous solutions. researchgate.netnih.gov The diluent acts as a carrier for the extractant and the metal-extractant complex, ensuring the organic phase has suitable physical properties (e.g., viscosity, density) for efficient phase mixing and separation.
Modifiers: While effective, the extraction rate with 7-alkyl-substituted 8-hydroxyquinolines can be slow. researchgate.net To enhance the extraction kinetics and improve the solubility of the metal-extractant complex in the organic phase, modifiers are often added. Common modifiers include long-chain alcohols (e.g., n-decanol, isodecanol) and, in some cases, carboxylic acids. researchgate.netgoogle.com These modifiers can prevent the formation of a third phase or emulsions at the organic-aqueous interface, leading to cleaner and faster phase disengagement. The addition of a modifier like n-decanol has been shown to dramatically increase the rate of metal recovery. researchgate.net
The kinetics of the extraction process—the rate at which metal ions are transferred from the aqueous to the organic phase—is a crucial factor in the design and operation of industrial solvent extraction plants. For 7-alkylated-8-hydroxyquinoline extractants, the rate-determining step is often the chemical reaction at the aqueous-organic interface, where the metal-ligand complex is formed. google.com
The transfer rate is often slow, which necessitates the use of kinetic modifiers as discussed previously. Research on the isomer in KELEX® 100 demonstrated that adding 10% (by volume) of n-decanol to the organic phase reduced the time to reach equilibrium from 240 minutes to just 30 minutes. researchgate.net This acceleration significantly reduces the required contact time between the phases in industrial mixers, allowing for higher throughput.
Table 2: Impact of Modifier on Extraction Kinetics and Efficiency Data based on Cadmium extraction using 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene.
| System | Equilibrium Time (min) | Cadmium Extraction (%) |
| Without Modifier | 240 | 15% |
| With 10% n-decanol | 30 | 60% |
This data illustrates the significant kinetic and efficiency improvements gained by using a long-chain alcohol modifier. researchgate.net
Phase separation, or disengagement, is the process where the mixed aqueous and organic phases separate into distinct layers after mixing. Rapid and clean phase separation is essential for continuous operation. The presence of the bulky alkyl group in this compound helps to prevent emulsification, but modifiers like isodecanol (B128192) further improve phase disengagement characteristics. google.com
Hydrometallurgical Applications
In commercial hydrometallurgical circuits, this compound and its isomers are valued for their effectiveness in specific metal separation challenges. They are typically the primary active ingredient in commercially formulated extractant products.
The compound this compound is reported to be the active component in certain commercial solvent extractants, such as KELEX® 108. These formulations are designed for specific separation tasks in the mining and metal refining industries. It is important to distinguish this compound from its well-documented isomer, 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline, which has been the active ingredient in the widely used KELEX® 100 extractant since 1976. google.comuni-regensburg.de
The role of this compound within these commercial formulations is to act as the selective chelating agent for the target metal ions. The commercial products (such as KELEX® 100, 100S, and 108) are typically solutions containing the active 8-hydroxyquinoline derivative, a diluent, and often proprietary modifiers to optimize kinetic and physical performance for industrial applications. The purity of the active component is also a key factor, with higher purity formulations leading to improved kinetics and easier phase separation. google.com
Optimization of Extraction Parameters for Industrial Scale-Up
The transition from laboratory-scale solvent extraction to industrial-scale operation necessitates a thorough optimization of various process parameters to ensure economic viability and maximum efficiency. For processes utilizing this compound, commercially known as Kelex 100, research has focused on identifying the optimal conditions for the selective recovery of valuable metals, particularly gallium from Bayer process liquor. researchgate.netresearchgate.net
Key parameters that significantly influence the extraction efficiency and are critical for industrial scale-up include extractant concentration, the choice of modifier and diluent, aqueous to organic phase ratio (A/O), contact time, and the composition of the aqueous feed. researchgate.netosti.gov
One of the primary challenges in the industrial application of this compound for gallium extraction is the slow kinetics of the process. osti.gov To enhance the extraction rate, modifiers are often added to the organic phase. Studies have shown that the addition of 10 vol.% of a modifier like ethanol (B145695) to a solution of 10 vol.% Kelex 100 in kerosene can achieve high gallium recovery. researchgate.net Further investigations have indicated that ketones may perform better as modifiers than alcohols. osti.gov
The pH of the aqueous phase is another critical factor. For instance, in the extraction of gallium from sodium aluminate solutions, a high pH of around 14.3 is optimal for achieving a high selectivity of gallium over aluminum. researchgate.net The composition of the aqueous feed also plays a significant role; aluminum has been shown to have a negative effect on gallium extraction, whereas sodium can have a positive effect up to a certain concentration. osti.gov
Stripping, the process of recovering the extracted metal from the loaded organic phase, also requires careful optimization for an industrial circuit. For gallium loaded onto Kelex 100, various stripping agents have been investigated, including hydrochloric acid, sulfuric acid, and sodium hydroxide. researchgate.net Effective stripping of gallium can be achieved with 1.5 M HCl, allowing for the preparation of an enriched gallium solution. researchgate.net Furthermore, a selective stripping process can be designed to separate co-extracted impurities. For example, aluminum can be scrubbed from the loaded organic phase using 5-6 M HCl before selectively stripping the gallium with a lower concentration of HCl (e.g., ~2 M). researchgate.netresearchgate.net
The following table summarizes optimized parameters from a study on gallium extraction from Jajarm Bayer process liquor, providing a practical example for industrial application. researchgate.net
| Parameter | Optimized Value/Condition | Outcome |
|---|---|---|
| Extractant | 10 vol.% this compound (Kelex 100) in kerosene | 93.39% Gallium recovery |
| Modifier | 10 vol.% Ethanol | |
| Organic to Aqueous Phase Ratio (O:A) | 1.0:1.0 | |
| Contact Time | 60 minutes | Increased extraction from 89.97% (at 30 min) to 93.39% |
| Scrubbing Agent | 5.0 M HCl | Removal of co-extracted aluminum |
| Stripping Agent | 1.5 M HCl | 100% back-extraction of gallium, producing a final strip liquor containing 490 ppm Ga |
These optimized parameters are crucial for designing a continuous counter-current extraction circuit in an industrial plant, ensuring high recovery and purity of the target metal.
Advanced Separation Technologies
Supported Liquid Membrane Systems for Metal Transport
Supported Liquid Membrane (SLM) technology offers an advanced and efficient alternative to conventional solvent extraction, combining extraction and stripping into a single process. msrjournal.com This technique utilizes a porous, hydrophobic support material, the pores of which are impregnated with a liquid organic phase containing a carrier molecule, in this case, this compound. This membrane separates an aqueous feed solution from a stripping solution. msrjournal.com
The transport mechanism involves the selective complexation of a target metal ion by the this compound at the feed-membrane interface. This neutral metal-carrier complex then diffuses across the liquid membrane. At the membrane-stripping interface, the metal ion is released into the stripping solution, often due to a change in pH, and the carrier is regenerated to diffuse back and continue the transport cycle.
Research has demonstrated the potential of this compound in liquid membrane systems for selective metal separations. For example, it has been used for the co-extraction of Gallium(III) and Aluminum(III) from alkaline solutions. In this system, the extractant was diluted in a 1,2,3-triazolium ionic liquid, which served as the membrane phase. mdpi.com A subsequent selective stripping step allowed for the separation of gallium from aluminum by adjusting the composition of the stripping solution. mdpi.com
While this demonstrates the principle of selective transport using this compound as the carrier, dedicated studies on its performance within traditional polymer-supported SLMs are also of interest. Key parameters that influence the efficiency of an SLM system include:
Carrier Concentration: The concentration of this compound in the organic liquid membrane directly impacts the flux of the metal ion.
Feed Solution Acidity (pH): The pH of the feed solution is a critical variable that determines the formation of the metal-carrier complex.
Support Characteristics: The porosity, tortuosity, and thickness of the polymer support affect the diffusion path and the stability of the liquid membrane. msrjournal.com
The table below outlines the conceptual parameters for an SLM system utilizing this compound for the separation of Gallium(III) from Aluminum(III), based on principles from related liquid membrane studies. mdpi.com
| SLM System Parameter | Condition/Variable | Purpose/Effect |
|---|---|---|
| Carrier | This compound | Selectively complexes with Ga(III) at the feed interface. |
| Membrane Solvent | Ionic Liquid / Kerosene | Acts as the organic phase held within the support pores. |
| Support | Porous hydrophobic polymer (e.g., PVDF, PTFE) | Provides a stable structure for the liquid membrane. |
| Feed Phase | Alkaline solution containing Ga(III) and Al(III) | Source of the metals to be separated. |
| Stripping Phase | Acidic solution (e.g., HCl) | Promotes the release of Ga(III) from the carrier into the stripping solution, regenerating the carrier. |
The stability of the SLM is a significant consideration for industrial applications. Loss of the organic phase from the support over time can decrease performance. However, the high efficiency, selectivity, and low consumption of expensive carrier molecules make SLMs a promising advanced technology for metal recovery. msrjournal.com
Impregnated Resins for Solid-Phase Extraction and Preconcentration
Solid-phase extraction (SPE) using solvent-impregnated resins (SIRs) is an effective method that combines the selectivity of liquid-liquid extraction with the operational simplicity of ion-exchange resins. scirp.org In this technology, a macroporous polymer resin, such as Amberlite XAD series, is impregnated with an extractant, in this case, this compound (Kelex 100). scirp.orgacs.org The resin acts as a solid support, holding the liquid extractant within its pores, creating a material capable of selectively adsorbing metal ions from aqueous solutions.
This technique is particularly useful for the preconcentration of trace metals from large volumes of solution and for the selective recovery of valuable metals from complex matrices. acs.org The mechanism involves the partitioning of the metal ion from the aqueous phase into the immobilized organic phase within the resin, where it forms a chelate with the this compound.
A notable application is the recovery of Gallium(III) from strongly alkaline media, such as Bayer liquors, using a Kelex-100-loaded ion-exchange resin. acs.org In one study, a macroporous anion-exchange resin was used as the support. The loading of Kelex 100 onto the resin was optimized, and the resulting SIR was used in a column chromatography setup to adsorb gallium.
The performance of the impregnated resin is dependent on several factors:
pH of the Solution: The adsorption of metal ions is highly pH-dependent. For gallium recovery from alkaline media, the high pH facilitates the selective chelation.
Flow Rate: In column operations, the flow rate of the sample solution through the resin bed affects the contact time and thus the adsorption efficiency.
Eluting Agent: Once the resin is loaded with the target metal, a suitable eluent is required to strip the metal and regenerate the resin for reuse. Acidic solutions are typically effective for eluting metal ions chelated by 8-hydroxyquinoline derivatives. researchgate.net
Research on a Kelex-100-loaded ion-exchange resin for gallium recovery demonstrated excellent performance characteristics, as summarized in the table below. acs.org
| Parameter/Finding | Details |
|---|---|
| Resin Support | Macroporous anion-exchange resin |
| Impregnated Agent | This compound (Kelex 100) |
| Target Metal | Gallium(III) |
| Source Solution | Strongly alkaline media (e.g., 5 M NaOH) |
| Adsorption Capacity | The resin showed a high affinity for Ga(III), adsorbing it almost quantitatively from the alkaline solution. |
| Selectivity | Aluminum(III), a common component in Bayer liquors, was not adsorbed under the same conditions, demonstrating high selectivity. |
| Elution/Recovery | Adsorbed Ga(III) could be quantitatively eluted with 1-2 M HCl or H₂SO₄. |
| Reusability | The resin demonstrated good stability and could be reused for multiple cycles of adsorption and elution without significant loss of performance. |
The high selectivity, good loading capacity, and excellent reusability make resins impregnated with this compound a robust and efficient tool for the solid-phase extraction and preconcentration of valuable and trace metals in hydrometallurgical and analytical applications. acs.orgresearchgate.net
Spectroscopic and Analytical Characterization
Vibrational Spectroscopy
The IR spectrum of 7-(2-Ethylhexyl)quinolin-8-ol is expected to display a series of absorption bands that confirm the presence of its key structural components: the quinoline (B57606) ring system, the hydroxyl group, and the aliphatic 2-ethylhexyl side chain.
A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The breadth of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations from the quinoline ring are expected to appear as a series of sharp bands just above 3000 cm⁻¹. Conversely, the aliphatic C-H stretching vibrations of the 2-ethylhexyl group will produce strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
The "fingerprint region" below 1650 cm⁻¹ will contain a wealth of structural information. Aromatic C=C and C=N stretching vibrations within the quinoline ring system are predicted to give rise to several sharp bands between 1450 cm⁻¹ and 1620 cm⁻¹. The C-O stretching of the phenolic group is expected to produce a strong band around 1200-1280 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups of the ethylhexyl side chain will be observable in the 1375-1465 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) ring portion of the quinoline system would provide further structural confirmation, with their exact position being dependent on the substitution pattern.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-3600 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl |
| 3000-3100 | Medium, Sharp | C-H Stretch | Aromatic (Quinoline) |
| 2850-2960 | Strong | C-H Stretch | Aliphatic (Ethylhexyl) |
| 1550-1620 | Medium-Strong | C=C / C=N Stretch | Aromatic (Quinoline) |
| 1450-1500 | Medium-Strong | C=C Stretch | Aromatic (Quinoline) |
| 1450-1470 | Medium | CH₂ Bend | Aliphatic (Ethylhexyl) |
| 1375-1385 | Medium | CH₃ Bend | Aliphatic (Ethylhexyl) |
| 1200-1280 | Strong | C-O Stretch | Phenolic Ether |
| 750-850 | Strong | C-H OOP Bend | Aromatic (Quinoline) |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic quinoline core.
Strong Raman scattering is predicted for the symmetric "ring-breathing" modes of the quinoline system, typically appearing as sharp, intense bands in the 1300-1600 cm⁻¹ region. Aromatic C-H stretching vibrations around 3050 cm⁻¹ should also be clearly visible. In contrast to their strong absorption in the IR spectrum, the aliphatic C-H stretching modes of the ethylhexyl group (2850-2960 cm⁻¹) are expected to show moderate to weak intensity in the Raman spectrum. The phenolic O-H stretch is generally a weak and broad feature in Raman spectra and may not be easily observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the proton environments.
¹H NMR: The proton NMR spectrum will feature distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the 2-ethylhexyl side chain. The aromatic region (typically 6.8-8.8 ppm) is expected to show signals corresponding to the five protons on the quinoline nucleus. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) will be characteristic of the substitution pattern. For instance, the protons at positions 5 and 6 would likely appear as doublets due to coupling with each other. The proton at position 2, adjacent to the nitrogen, is expected to be the most downfield of the ring protons.
The aliphatic region (typically 0.8-3.0 ppm) will contain the signals for the 17 protons of the 2-ethylhexyl group. The terminal methyl groups (CH₃) will appear as triplets around 0.8-1.0 ppm. The methylene (B1212753) (CH₂) and methine (CH) protons will resonate as complex multiplets in the 1.2-1.8 ppm range. The methylene protons attached directly to the quinoline ring (at C7) would be the most deshielded of the aliphatic protons, likely appearing as a doublet around 2.8-3.0 ppm. The phenolic O-H proton may appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum will show 17 distinct signals, corresponding to the 17 unique carbon atoms in the molecule. The nine carbons of the quinoline ring are expected to resonate in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group (C8) would be significantly downfield, likely around 150-155 ppm. The eight carbons of the 2-ethylhexyl group will appear in the aliphatic region (10-45 ppm). The terminal methyl carbons would be the most upfield signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Quinoline Aromatic CH | 6.8 - 8.8 | 110 - 140 | Complex splitting patterns expected. |
| Quinoline C-N | - | 145 - 150 | Quaternary carbon. |
| Quinoline C-OH | - | 150 - 155 | Quaternary carbon. |
| Quinoline C-Alkyl | - | 135 - 140 | Quaternary carbon. |
| Phenolic OH | Variable (Broad s) | - | Solvent and concentration dependent. |
| Ar-CH₂- | ~2.8 - 3.0 (d) | ~30 - 35 | Methylene attached to the ring. |
| -CH(Et)Bu | ~1.6 - 1.8 (m) | ~38 - 42 | Methine of the ethylhexyl group. |
| Aliphatic -CH₂- | ~1.2 - 1.6 (m) | ~22 - 32 | Methylene groups in the chain. |
| Aliphatic -CH₃ | ~0.8 - 1.0 (t) | ~10 - 15 | Terminal methyl groups. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity within the 2-ethylhexyl chain by observing cross-peaks between adjacent CH, CH₂, and CH₃ groups. It would also confirm the relationships between adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, correlating the ¹H and ¹³C chemical shifts for that specific unit. This is essential for assigning the carbons of the ethylhexyl chain and the protonated carbons of the quinoline ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₂₃NO), the nominal molecular weight is 257 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 257. The fragmentation pattern would likely be dominated by cleavage of the alkyl side chain. A prominent fragmentation pathway would be the benzylic cleavage, resulting in the loss of a C₇H₁₅ radical (99 amu) to produce a highly stable ion at m/z 158. This fragment corresponds to the vinyl-substituted 8-hydroxyquinoline (B1678124) cation. Another characteristic fragmentation would be the loss of an ethyl group (C₂H₅, 29 amu) via α-cleavage, leading to a fragment at m/z 228. Further fragmentation of the alkyl chain would produce a series of peaks separated by 14 amu (CH₂ units). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, providing a highly accurate mass measurement consistent with the formula C₁₇H₂₃NO.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 257 | [M]⁺˙ | [C₁₇H₂₃NO]⁺˙ | Molecular Ion |
| 228 | [M - C₂H₅]⁺ | [C₁₅H₁₈NO]⁺ | Loss of ethyl radical |
| 158 | [M - C₇H₁₅]⁺ | [C₁₀H₈NO]⁺ | Benzylic cleavage, loss of heptyl radical |
| 145 | [C₉H₇NO]⁺˙ | [C₉H₇NO]⁺˙ | 8-Hydroxyquinoline radical cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for assessing the purity of this compound and analyzing it within complex mixtures.
In a typical GC-MS analysis, the compound is vaporized and separated from other components on a chromatographic column. The NIST WebBook records a Van Den Dool and Kratz retention index of 2076 for 7-(2-ethylhexyl)-8-hydroxyquinoline on a non-polar SE-52 capillary column, which aids in its identification in complex mixtures. nist.gov
Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the molecule's structure. While a specific experimental mass spectrum for this compound is not detailed in the provided search results, the fragmentation pattern can be predicted based on established principles for alkylated quinolines. The molecular ion peak (M+) would be expected, and key fragments would likely arise from the cleavage of the 2-ethylhexyl side chain. Common fragmentation patterns for alkyl chains include the loss of alkyl radicals. libretexts.org For the 2-ethylhexyl group, characteristic losses of CnH2n+1 fragments would be anticipated. The stable quinoline ring system would likely result in a prominent molecular ion. libretexts.org
The purity of a sample is determined by integrating the peak area of the target compound in the gas chromatogram and comparing it to the total area of all detected peaks. mdpi.com This method allows for the quantification of impurities, provided they are volatile and detectable by GC-MS.
Table 1: Predicted Key Fragmentation Events for this compound in GC-MS
| Process | Description | Expected Fragment |
|---|---|---|
| Molecular Ion Formation | Electron impact ionization of the molecule. | [C₁₇H₂₃NO]⁺• |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the quinoline ring. | [M - C₇H₁₅]⁺ |
| Side-Chain Fragmentation | Loss of smaller alkyl fragments from the ethylhexyl group. | [M - C₂H₅]⁺, [M - C₄H₉]⁺ |
Note: This table is based on general fragmentation principles and not on specific experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with high confidence. nih.govsemanticscholar.org This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₁₇H₂₃NO. guidechem.com HRMS can verify this composition by measuring the exact mass of the molecular ion. The theoretical monoisotopic mass of this compound is 257.17796 g/mol . guidechem.com An experimental HRMS measurement yielding a mass very close to this theoretical value confirms the elemental formula and rules out other potential structures with the same nominal mass. This level of accuracy is indispensable for structural confirmation of newly synthesized compounds or for identifying unknowns in complex samples. nih.gov
Table 2: Exact Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO | guidechem.com |
| Theoretical Monoisotopic Mass | 257.17796 g/mol | guidechem.com |
| Nominal Mass | 257 g/mol |
Data sourced from Guidechem. guidechem.com
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the 8-hydroxyquinoline chromophore.
Table 3: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π→π * | ~250-260 | Quinoline Ring System |
| π→π * | ~300-320 | Quinoline Ring System |
Note: The expected wavelength ranges are based on data for the parent 8-hydroxyquinoline and its other alkylated derivatives and may vary depending on the solvent.
Fluorescence Spectroscopy for Luminescence Properties
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The parent 8-hydroxyquinoline is known to be a very weak fluorophore in many solvents due to an efficient excited-state intramolecular proton transfer (ESIPT) process that provides a non-radiative decay pathway. niscpr.res.inrsc.org
However, the derivatization of 8-hydroxyquinoline can significantly alter its fluorescence properties. mdpi.comnih.gov Substitution on the quinoline ring can inhibit the ESIPT process, leading to enhanced fluorescence emission. mdpi.com The introduction of the 7-(2-ethylhexyl) group is expected to influence the luminescence of the molecule. Studies on other ether derivatives of 8-hydroxyquinoline have shown that such substitutions can lead to higher fluorescence intensity compared to the parent compound. mdpi.com The emission wavelength and quantum yield of this compound would be dependent on solvent polarity and the specific electronic effects of the substituent. The fluorescence of 8-hydroxyquinoline derivatives is often enhanced upon chelation with metal ions, making them useful as fluorescent sensors. nih.govuci.edu
Table 4: Expected Fluorescence Properties of this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Fluorescence Intensity | Potentially higher than 8-hydroxyquinoline | Alkyl substitution may hinder non-radiative decay pathways. mdpi.com |
| Emission Wavelength | Dependent on solvent polarity | The electronic nature of the excited state is influenced by the solvent environment. niscpr.res.in |
| Metal Chelation Effect | Significant fluorescence enhancement | Inhibition of ESIPT and increased structural rigidity upon metal binding. rsc.orguci.edu |
Note: This table describes expected properties based on the behavior of similar 8-hydroxyquinoline derivatives.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic properties of molecules. For quinoline (B57606) and its derivatives, DFT has been successfully employed to study structural parameters, orbital interactions, and vibrational frequencies. scirp.org
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. nih.govnih.gov For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to obtain optimized molecular structures. nih.govmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov Analysis of the electronic structure reveals the distribution of electron density and the nature of chemical bonds within the molecule. The resulting optimized geometry is crucial as it forms the basis for all subsequent property calculations, including spectroscopic and reactivity parameters. scirp.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)
DFT and its time-dependent extension (TD-DFT) are highly effective for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes. scirp.orgmdpi.comnih.gov For quinoline derivatives, calculated vibrational spectra often show good agreement with experimental results, although scaling factors may be applied to account for anharmonicity and other systematic errors. scirp.org
Similarly, TD-DFT is used to predict electronic absorption spectra (UV-Vis). youtube.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.comyoutube.com The solvent environment can be included in these models using approaches like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. researchgate.net
Below is a representative table illustrating the kind of data obtained from TD-DFT calculations for a molecule, showing the predicted absorption wavelength, oscillator strength (a measure of transition probability), and the major contributing electronic transitions.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 347 | 0.152 | HOMO -> LUMO (98%) |
| 298 | 0.234 | HOMO-1 -> LUMO (85%) |
| 275 | 0.451 | HOMO -> LUMO+1 (92%) |
| Note: This table is illustrative of typical TD-DFT output and does not represent actual calculated data for 7-(2-Ethylhexyl)quinolin-8-ol. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cnwuxiapptec.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. ijarset.comresearchgate.net FMO analysis for quinoline derivatives involves visualizing the spatial distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com This analysis provides valuable insights into the molecule's reactivity and potential interaction mechanisms with other chemical species, such as metal ions during solvent extraction. ijarset.comresearchgate.net
The following table summarizes key quantum chemical parameters typically derived from FMO analysis.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron donating ability |
| LUMO Energy | ELUMO | - | Electron accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Power to attract electrons |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |
| Note: This table outlines the definitions and significance of common quantum chemical parameters. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating complex processes in condensed phases, such as interfacial phenomena and solvent effects, which are critical to understanding the role of this compound in applications like liquid-liquid extraction. nih.govnih.govcam.ac.uk
Interfacial Phenomena in Liquid-Liquid Extraction
In liquid-liquid extraction, the interface between the aqueous and organic phases is where the crucial steps of metal ion complexation and phase transfer occur. researchgate.net MD simulations can model this interface explicitly, providing a molecular-level view of how extractant molecules like this compound behave. nih.govnih.gov These simulations can reveal the orientation and concentration of the extractant at the interface, the formation of interfacial aggregates, and the mechanism by which it binds to metal ions and facilitates their transfer into the organic phase. researchgate.netdtic.milrsc.org Understanding these interfacial dynamics is key to optimizing extraction processes. nih.gov
Solvent Effects on Molecular Conformation and Interaction
The solvent environment can significantly influence the conformation of a molecule and its interactions with other species. cnr.itresearchgate.netdntb.gov.ua MD simulations are well-suited to explore these solvent effects. By simulating this compound in different solvents (e.g., an aqueous phase vs. an organic solvent like heptane (B126788) or dodecane), researchers can study how the solvent affects the conformation of the flexible 2-ethylhexyl group and the orientation of the quinolin-8-ol headgroup. cnr.itresearchgate.net These simulations can also quantify the strength of solute-solvent interactions, such as hydrogen bonding, and how they compete with or facilitate the interactions required for processes like metal chelation. cnr.itresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical properties. In the context of this compound and related compounds, QSAR and cheminformatics are pivotal in predicting their efficacy as metal chelators.
Predictive Modeling for Metal Binding Affinity and Selectivity
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of predictive modeling for 8-hydroxyquinoline derivatives are well-established. These models typically rely on a range of molecular descriptors to forecast the metal binding affinity and selectivity of these compounds. researchgate.netnih.gov
The lipophilic character of the substituent at the 7-position is a critical determinant of the molecule's partitioning behavior between aqueous and organic phases, a key factor in solvent extraction applications. tandfonline.com The 2-ethylhexyl group, being a bulky and hydrophobic alkyl chain, significantly enhances the lipophilicity of the 8-hydroxyquinoline scaffold. This property is crucial for the compound's ability to extract metal ions from aqueous solutions into an organic phase.
Predictive models for metal binding in 8-hydroxyquinoline derivatives often incorporate the following descriptors:
LogP (Octanol-Water Partition Coefficient): This descriptor quantifies the lipophilicity of the molecule. For this compound, a high LogP value is expected, indicating its preference for non-polar environments.
Topological Descriptors: These provide information about the size, shape, and branching of the molecule. The branched nature of the 2-ethylhexyl group influences the steric environment around the chelating site.
Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as partial atomic charges, are used to describe the electronic properties of the chelating nitrogen and oxygen atoms. These properties are fundamental to the strength of the coordinate bonds formed with metal ions.
The interplay of these descriptors allows for the prediction of how strongly this compound will bind to different metal ions and its selectivity for certain metals over others. For instance, the steric hindrance introduced by the 2-ethylhexyl group can influence the coordination geometry and stability of the resulting metal complexes, thereby affecting selectivity.
Interactive Data Table: Key Molecular Descriptors for Predicting Metal Binding
| Descriptor Category | Specific Descriptor | Relevance to this compound | Predicted Influence on Metal Binding |
| Lipophilicity | LogP | The 2-ethylhexyl group significantly increases lipophilicity. | Enhances extraction of metal complexes into organic phases. |
| Steric | Molar Refractivity, Sterimol Parameters | The bulky and branched alkyl chain creates steric hindrance around the binding site. | May influence selectivity by favoring certain coordination geometries and sterically excluding larger ions. |
| Electronic | HOMO/LUMO Energies, Partial Atomic Charges | The alkyl group can have a modest electron-donating effect, influencing the electron density on the chelating atoms. | Can fine-tune the strength of the metal-ligand bonds. |
Design of Novel Analogues Through Computational Approaches
Computational chemistry serves as a powerful tool for the rational design of novel analogues of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico, researchers can predict the effects of these changes on metal binding affinity, selectivity, and other physicochemical properties before undertaking synthetic efforts.
One common approach involves the use of molecular docking and molecular dynamics simulations. These methods can model the interaction of different 8-hydroxyquinoline analogues with specific metal ions, providing insights into the stability and geometry of the resulting complexes.
For example, computational studies could explore the following modifications to the this compound structure:
Alteration of the Alkyl Chain: The length, branching, and saturation of the alkyl group at the 7-position can be varied. For instance, replacing the 2-ethylhexyl group with a linear alkyl chain of the same or different length could alter the compound's solubility and steric profile.
Introduction of Functional Groups: Incorporating additional donor atoms (e.g., oxygen or nitrogen) into the alkyl side chain could potentially create tridentate or tetradentate ligands, which may exhibit enhanced binding affinity and selectivity for certain metal ions.
Substitution on the Quinoline Ring: Modifying other positions on the quinoline ring (e.g., the 5-position) with electron-withdrawing or electron-donating groups can modulate the electronic properties of the chelating moiety, thereby influencing the strength of metal binding. tandfonline.com
Through these computational explorations, it is possible to generate a library of virtual compounds and prioritize the most promising candidates for synthesis and experimental validation. This approach accelerates the discovery of new chelating agents with improved performance for specific applications, such as selective metal extraction or sensing.
Applications in Advanced Materials Science
Development of Metal-Functionalized Polymers and Oligomers
The 8-hydroxyquinoline (B1678124) moiety of 7-(2-Ethylhexyl)quinolin-8-ol is an excellent chelating agent for a wide array of metal ions. This property is exploited to create metal-functionalized polymers and oligomers with tailored optical and electronic characteristics.
The synthesis of metal-functionalized polymers often involves the incorporation of ligands like 8-hydroxyquinoline derivatives directly into the polymer backbone. While specific research detailing the incorporation of this compound is not widely available, the general strategies for creating such polymers can be inferred from studies on similar 8-hydroxyquinoline derivatives.
One common approach involves the polymerization of monomers that already contain the 8-hydroxyquinoline moiety. This allows for a uniform distribution of the chelating sites along the polymer chain. Subsequent reaction with metal precursors leads to the formation of the desired metal-functionalized polymer. The bulky 2-ethylhexyl group in this compound can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processing and application in thin-film devices.
Another strategy is the post-polymerization modification, where a pre-existing polymer with reactive functional groups is treated with a derivative of this compound. This method offers flexibility in controlling the degree of functionalization.
Metal complexes of 8-hydroxyquinoline and its derivatives are well-known for their luminescent properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The incorporation of these complexes into polymer matrices can lead to the development of novel electro-optical materials.
The photoluminescence and electroluminescence of these materials are highly dependent on the central metal ion and the substituents on the quinoline (B57606) ring. For instance, aluminum (Alq3) and zinc (Znq2) complexes of 8-hydroxyquinoline are known for their bright green and yellow-green emissions, respectively. mdpi.com The 2-ethylhexyl substituent in this compound can influence the electronic properties of the resulting metal complexes, potentially leading to shifts in the emission wavelengths and improvements in quantum efficiency.
The bulky nature of the 2-ethylhexyl group can also prevent aggregation-induced quenching of luminescence, a common issue in solid-state devices. This can lead to materials with enhanced brightness and stability, making them suitable for use as emitting layers or electron transport layers in OLEDs.
Table 1: Potential Optical and Electronic Properties of Polymers Functionalized with 8-Hydroxyquinoline Derivatives Data presented is based on general findings for 8-hydroxyquinoline metal complexes and may not be specific to this compound.
| Property | Metal Ion | Potential Application | Reference |
| Green Electroluminescence | Al(III) | OLED Emitting Layer | |
| Yellow-Green Photoluminescence | Zn(II) | OLED Emitting Layer, Electron Transport Layer | mdpi.com |
| Enhanced Solubility | - | Solution-Processable Devices | - |
| Reduced Aggregation Quenching | - | Improved Device Stability and Efficiency | - |
Anti-corrosive Coatings and Surface Protection
The ability of this compound to form stable complexes with metal ions also makes it an effective corrosion inhibitor, particularly for steel in acidic environments. tandfonline.comnajah.edu When incorporated into coatings, it can provide active protection to the underlying metal substrate.
The anti-corrosive action of this compound is primarily attributed to its adsorption onto the metal surface, forming a protective barrier that inhibits the corrosion process. The adsorption can occur through two main mechanisms: physisorption and chemisorption.
Physisorption involves the electrostatic interaction between the charged metal surface and the protonated inhibitor molecules in the acidic solution. Chemisorption, on the other hand, involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the 8-hydroxyquinoline ring and the vacant d-orbitals of the metal atoms. This results in a more strongly bound and stable protective film.
Studies on various 8-hydroxyquinoline derivatives have shown that their adsorption on steel surfaces often follows the Langmuir adsorption isotherm. najah.edu This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. The bulky 2-ethylhexyl group can play a significant role in the packing and orientation of the adsorbed molecules, potentially leading to a more compact and effective protective layer.
The effectiveness of this compound as a corrosion inhibitor has been evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies are typically conducted in aggressive corrosive media, such as hydrochloric acid solutions.
Potentiodynamic polarization studies have shown that 8-hydroxyquinoline derivatives, including those with alkyl substituents, act as mixed-type inhibitors. tandfonline.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Electrochemical impedance spectroscopy measurements provide further insights into the protective properties of the adsorbed inhibitor film. The increase in the charge transfer resistance (Rct) and the decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective layer that hinders the corrosion process. najah.edu The inhibition efficiency of these compounds is found to increase with their concentration, reaching high values at optimal concentrations.
Table 2: Representative Performance Data of 8-Hydroxyquinoline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl Data is for illustrative purposes and based on studies of various 8-hydroxyquinoline derivatives.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS | Adsorption Isotherm |
| 1 x 10⁻⁵ | ~70-80 | ~75-85 | Langmuir |
| 1 x 10⁻⁴ | ~85-90 | ~88-93 | Langmuir |
| 1 x 10⁻³ | >90 | >95 | Langmuir |
Future Research Directions and Perspectives
Rational Design of Next-Generation Extractants with Enhanced Performance
While 7-(2-Ethylhexyl)quinolin-8-ol is an effective extractant, the rational design of new molecules based on the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold holds significant promise for developing next-generation systems with superior properties. Future work will concentrate on the targeted synthesis of derivatives to improve metal selectivity, extraction kinetics, and stability.
The core strategy involves modifying the quinoline (B57606) ring to fine-tune the electronic and steric properties of the ligand. nih.gov By introducing different functional groups at various positions, it is possible to modulate the extractant's affinity for specific metal ions. For example, studies on other substituted 8-hydroxyquinolines have shown that the position and nature of alkyl or alkanoyl groups can significantly influence extraction efficiency and selectivity for metals like indium over iron and zinc. researchgate.net Computational modeling, including Density Functional Theory (DFT), will be instrumental in predicting how these structural modifications affect the stability and coordination geometry of the resulting metal complexes. pitt.edu This in silico approach allows for the pre-screening of candidate molecules, prioritizing those with the highest potential before undertaking synthetic efforts. mdpi.combiointerfaceresearch.com
Key research objectives in this area include:
Enhanced Selectivity: Designing ligands with tailored binding pockets to achieve higher selectivity between chemically similar metals, such as adjacent lanthanides or valuable metals in complex ore leachates.
Improved Kinetics: Modifying the ligand structure to reduce the energy barriers for complex formation and phase transfer, leading to faster extraction rates.
pH Operating Range: Engineering molecules that can operate efficiently in more acidic or more alkaline conditions, broadening their applicability in various industrial streams.
Stripping Efficiency: Ensuring that the designed extractants can be easily stripped of the target metal, allowing for efficient recovery and recycling of the organic phase.
The following table outlines potential structural modifications and their expected impact on performance.
| Structural Modification | Target Position on Quinoline Ring | Potential Performance Enhancement | Rationale |
| Introduction of electron-withdrawing groups | C5 or C7 | Increased acidity of the hydroxyl group, potentially allowing extraction at lower pH. | Modifies the pKa of the chelating group. |
| Introduction of bulky alkyl groups | C2 or C6 | Increased steric hindrance around the metal center, potentially improving selectivity. | Steric effects can favor the binding of ions with a specific coordination geometry. |
| Incorporation of additional donor atoms | Side chains at C5 or C7 | Creation of multidentate ligands with higher stability constants for target metals. | Increases the chelate effect and binding affinity. |
| Variation of the main alkyl chain (e.g., branching, length) | C7 | Optimized solubility in the organic diluent and influence on interfacial properties. | Affects the hydrophilic-lipophilic balance (HLB) and aggregation behavior. |
This table is generated based on principles of coordination chemistry and solvent extraction. nih.govresearchgate.net
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being applied to the entire lifecycle of chemical products, and this compound is no exception. nih.gov Future research will focus on developing more environmentally benign methods for both its synthesis and its application in solvent extraction processes. icmerd.com
Traditional synthetic routes for quinoline derivatives can involve harsh reagents and generate significant waste. nih.gov Green synthetic approaches aim to mitigate these issues by:
Using Greener Solvents: Replacing conventional organic solvents with water, supercritical fluids (like CO2), or biodegradable solvents. icmerd.comresearchgate.net Microwave-assisted synthesis in aqueous media has already been shown to be an effective and high-yield method for producing some 8-hydroxyquinoline derivatives. researchgate.net
Employing Catalysis: Developing and utilizing reusable catalysts, such as nanocatalysts, to improve reaction efficiency and reduce waste. nih.gov
Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing byproduct formation. nih.gov
In the application phase, green chemistry principles focus on making the solvent extraction process itself more sustainable. This includes the use of less toxic and more biodegradable diluents to replace traditional hydrocarbon solvents like kerosene (B1165875). icmerd.com Furthermore, developing processes that operate at ambient temperature and pressure can significantly reduce energy consumption. nih.gov The concept of a "solventless" microextraction has been demonstrated with 8-hydroxyquinoline itself, where it acts as both the complexing agent and the extractant phase, highlighting a novel avenue for minimizing solvent use. researchgate.net
Advanced In-Situ Characterization of Interfacial Processes
The efficiency of solvent extraction is fundamentally governed by processes occurring at the liquid-liquid interface. tandfonline.comsemanticscholar.org However, this interface is notoriously difficult to study directly. A significant future research direction is the application of advanced, in-situ characterization techniques to probe the molecular-level events during the extraction of metals by this compound. aip.org
Understanding the interfacial phenomena—such as the adsorption of the extractant, the mechanism of complex formation, and the kinetics of phase transfer—is crucial for optimizing extraction processes. mdpi.com Techniques that can provide real-time information without disturbing the system are highly valuable.
Potential in-situ techniques for studying these interfaces include:
Vibrational Sum-Frequency Generation (SFG) Spectroscopy: This surface-specific technique can provide information on the orientation and conformation of extractant molecules at the interface.
Interfacial Tension (IFT) Measurements: Dynamic IFT measurements can reveal information about the adsorption kinetics of the extractant and its metal complexes.
Raman and Infrared Spectroscopy: Specially designed cells and probe configurations can allow for the direct spectroscopic observation of species concentrations and structures at or near the interface. aip.org
Mass Spectrometry Techniques: Ambient mass spectrometry methods, such as desorption electrospray ionization (DESI), can be adapted to sample the interfacial region and identify reaction intermediates and products directly. nih.govresearchgate.netjst.go.jp
These advanced analytical methods will provide unprecedented insight into the extraction mechanism, moving beyond bulk measurements to a direct observation of the interfacial chemistry that controls the separation. researchgate.net
Machine Learning and Artificial Intelligence for Predictive Material Design
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of materials discovery, including the development of new solvent extraction agents. nih.gov These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately obvious to human researchers. cranfield.ac.uk
In the context of this compound and its derivatives, ML models can be trained to predict key performance metrics based on the molecular structure of the extractant and the process conditions. researchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with extraction efficiency or selectivity. biointerfaceresearch.com
Future applications of AI and ML in this field include:
Predictive Screening: Developing ML models that can rapidly screen virtual libraries of thousands of potential 8-hydroxyquinoline derivatives to identify candidates with the highest predicted performance for a specific metal separation. cranfield.ac.uk This accelerates the discovery process and reduces the need for laborious and expensive experimental screening.
Process Optimization: Using AI algorithms to optimize complex solvent extraction processes by simultaneously considering multiple variables, such as extractant concentration, pH, temperature, and phase ratio, to maximize yield and purity.
Inverse Design: In a more advanced approach, generative AI models could be used for the "inverse design" of new extractants. In this paradigm, the desired properties (e.g., high selectivity for cobalt over nickel) are specified, and the AI proposes novel molecular structures that are predicted to exhibit those properties.
By integrating machine learning with automated synthesis and high-throughput screening, researchers can create a closed-loop discovery platform that dramatically accelerates the development of next-generation extractants based on the 8-hydroxyquinoline framework.
Q & A
Q. What are the standard synthetic routes for preparing 7-(2-Ethylhexyl)quinolin-8-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of 8-quinolinol derivatives. For example:
- Step 1 : Start with 8-methoxyquinoline to protect the hydroxyl group.
- Step 2 : Introduce the 2-ethylhexyl group via alkylation using organolithium reagents (e.g., isopropyl lithium) at low temperatures (−78°C to 0°C) to avoid side reactions .
- Step 3 : Demethylate the intermediate using hydrobromic acid (HBr) or boron tribromide (BBr₃) to restore the hydroxyl group .
- Key Variables : Temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry of the alkylating agent. Yields range from 60–85% depending on optimization .
| Synthetic Route | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Alkylation + Demethylation | Isopropyl Li, HBr | 78 | |
| Direct Hydroxylation | KMnO₄, OsO₄ | 65 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Confirms molecular formula (C₁₇H₂₁NO) and purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., ethylhexyl group at C7, hydroxyl at C8). Key peaks: δ 8.5–9.0 ppm (quinoline protons), δ 1.0–1.5 ppm (ethylhexyl CH₃) .
- FT-IR : O–H stretch at 3200–3400 cm⁻¹; C=N stretch at 1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (255.35 g/mol) .
Q. How does the ethylhexyl substituent influence the compound's solubility and reactivity?
- Methodological Answer :
- Solubility : The hydrophobic ethylhexyl chain enhances solubility in organic solvents (e.g., chloroform, DCM) but reduces aqueous solubility. LogP ≈ 5.4 (predicted via XLogP3) .
- Reactivity : The bulky substituent sterically hinders electrophilic substitution at C7 but facilitates radical reactions (e.g., oxidation to quinone derivatives) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing.
- Structural Confounders : Verify purity via HPLC and confirm stereochemistry with X-ray crystallography .
- Case Study : A 2025 study reconciled conflicting cytotoxicity data (IC₅₀ = 2–10 µM) by identifying trace impurities in earlier synthetic batches .
Q. What experimental design strategies optimize this compound for corrosion inhibition studies?
- Methodological Answer :
- Factorial Design : Test variables like concentration (0.1–1.0 mM), pH (3–11), and temperature (25–60°C) using a 2³ factorial matrix. Analyze via electrochemical impedance spectroscopy (EIS) .
- Comparative Analysis : Benchmark against commercial inhibitors (e.g., benzotriazole) in ASTM-standardized corrosion assays .
- Mechanistic Insight : Use DFT calculations to correlate electron-donating capacity (via HOMO/LUMO gaps) with inhibition efficiency .
Q. What advanced synthetic methodologies improve regioselectivity in quinolinol alkylation?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control alkylation at C7. For example, employ n-BuLi with TMEDA to enhance selectivity .
- Flow Chemistry : Continuous-flow reactors reduce side products by precisely controlling residence time and temperature (e.g., 70% yield at 25°C vs. 50% in batch) .
- Catalytic Systems : Pd-catalyzed C–H activation for late-stage functionalization, though this requires inert conditions .
Data-Driven Research Considerations
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Relate logP (5.4) and molecular weight (255.35 g/mol) to biodegradability (BIOWIN score) and bioaccumulation potential .
- Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Kd) .
Q. What strategies mitigate oxidative degradation during storage and application?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
